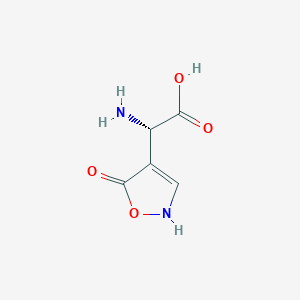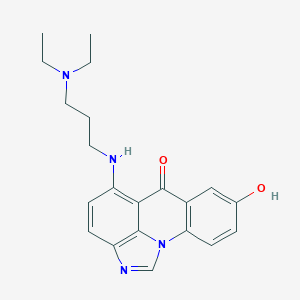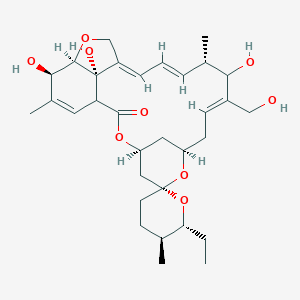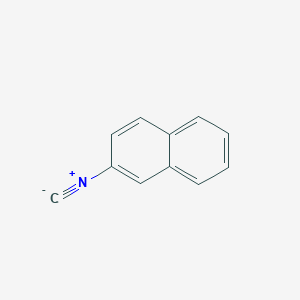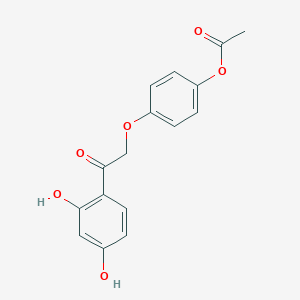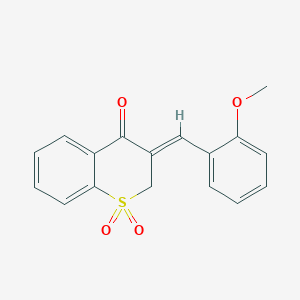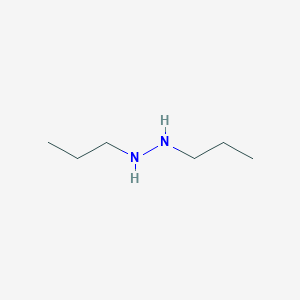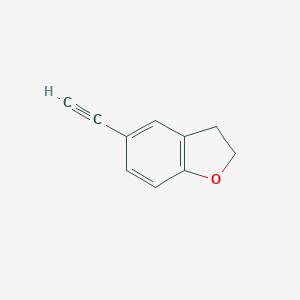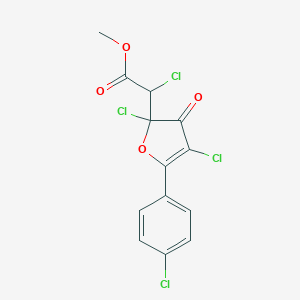
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate, also known as Furamistat, is a synthetic compound that belongs to the class of furanocoumarins. It has been extensively studied for its potential applications in scientific research and drug development.
Wirkmechanismus
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. Specifically, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate is a potent inhibitor of serine proteases, including thrombin, trypsin, and kallikrein. By inhibiting these enzymes, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate can modulate several physiological processes, including blood coagulation, inflammation, and cell proliferation.
Biochemische Und Physiologische Effekte
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antiviral effects. In cancer cells, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate induces apoptosis by activating the intrinsic pathway of programmed cell death. In inflammation, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate reduces the production of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. In viral infections, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate inhibits the replication of viruses by blocking the activity of viral proteases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has several advantages for use in lab experiments, including its potent inhibitory activity against serine proteases, its broad-spectrum antiviral activity, and its ability to induce apoptosis in cancer cells. However, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate also has some limitations, including its potential toxicity, its limited solubility in water, and its high cost.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate, including the development of new analogs with improved pharmacological properties, the investigation of its potential use in combination therapies for cancer and viral infections, and the exploration of its mechanisms of action in different biological systems. Additionally, further studies are needed to evaluate the safety and efficacy of Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate in preclinical and clinical settings.
Synthesemethoden
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of acetic anhydride and piperidine to form 4-chlorocinnamic acid. The 4-chlorocinnamic acid is then reacted with furan-2-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with methyl alcohol in the presence of triethylamine to yield Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been studied for its potential applications in various scientific research areas, including cancer research, anti-inflammatory research, and antiviral research. In cancer research, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In anti-inflammatory research, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In antiviral research, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been shown to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus.
Eigenschaften
CAS-Nummer |
139266-55-0 |
|---|---|
Produktname |
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate |
Molekularformel |
C13H8Cl4O4 |
Molekulargewicht |
370 g/mol |
IUPAC-Name |
methyl 2-chloro-2-[2,4-dichloro-5-(4-chlorophenyl)-3-oxofuran-2-yl]acetate |
InChI |
InChI=1S/C13H8Cl4O4/c1-20-12(19)10(16)13(17)11(18)8(15)9(21-13)6-2-4-7(14)5-3-6/h2-5,10H,1H3 |
InChI-Schlüssel |
XGHQYXJQUSVSAK-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=C(C=C2)Cl)Cl)Cl)Cl |
Kanonische SMILES |
COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=C(C=C2)Cl)Cl)Cl)Cl |
Synonyme |
methyl 2-chloro-2-[2,4-dichloro-5-(4-chlorophenyl)-3-oxo-2-furyl]aceta te |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)
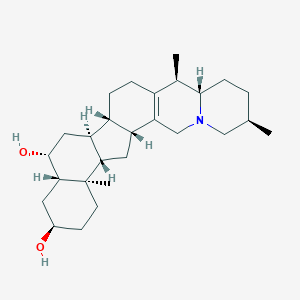
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
